4-(2-METHOXYPHENYL)-6,7-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Description

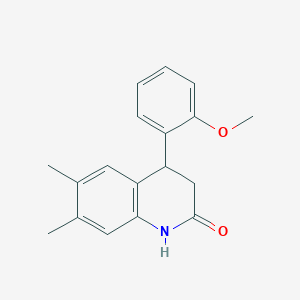

4-(2-Methoxyphenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a tetrahydroquinolinone derivative characterized by a lactam (quinolin-2-one) core. Its structure includes:

- A 2-methoxyphenyl group at position 4 of the tetrahydroquinoline ring.

- Methyl substituents at the 6 and 7 positions of the aromatic ring.

- A molecular formula of C₁₉H₂₁NO₃ and a molar mass of 299.38 g/mol.

The lactam ring introduces a rigid, planar structure that may enhance stability and influence hydrogen-bonding interactions. The 2-methoxy group on the phenyl ring and the 6,7-dimethyl substituents likely modulate electronic and steric properties, impacting solubility, bioavailability, and receptor binding .

Properties

IUPAC Name |

4-(2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-11-8-15-14(13-6-4-5-7-17(13)21-3)10-18(20)19-16(15)9-12(11)2/h4-9,14H,10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTYOISLJWAJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202706 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound 4-(2-Methoxyphenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a member of the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article synthesizes current knowledge on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 341.4 g/mol

- CAS Number : 66040-39-9

- IUPAC Name : 1-[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cells. A notable study found that related compounds exhibited an EC of 2 nM in inducing apoptosis in breast cancer cell lines .

Anti-inflammatory Effects

Research has indicated that derivatives of tetrahydroquinoline possess significant anti-inflammatory properties. For example, isoquinoline derivatives demonstrated the ability to suppress LPS-induced inflammation in microglial cells . The inhibition of pro-inflammatory mediators such as IL-6 and TNF-α was evident with IC values ranging from 20 to 40 µM for certain derivatives.

| Compound | IL-6 Inhibition IC (µM) | TNF-α Inhibition IC (µM) |

|---|---|---|

| HSR1101 | <30 | <30 |

| HSR1105 | 40–80 | Mild inhibition (~70 µM) |

Neuroprotective Effects

Compounds similar to this compound have shown promise in neuroprotection. They exhibit inhibitory activity against acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment. For instance, modified derivatives have demonstrated IC values as low as 0.30 µM against AChE .

Antioxidant Activity

The antioxidant capacity of these compounds has also been evaluated. Tetrahydroquinoline derivatives have been shown to possess significant total antioxidant capacity compared to standard antioxidants like curcumin . This property suggests a potential role in mitigating oxidative stress-related diseases.

Study on Apoptosis Induction

A pivotal study focused on the SAR of tetrahydroquinoline derivatives revealed that modifications at the methoxy and phenyl positions significantly enhanced apoptosis induction in cancer cell lines. The study concluded that specific substitutions could lead to increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Mechanism Investigation

Another investigation into the anti-inflammatory mechanisms of these compounds highlighted their ability to inhibit NF-kB translocation and reduce iNOS expression in LPS-stimulated BV2 microglial cells. This suggests a multifaceted approach where these compounds can modulate inflammatory pathways effectively .

Scientific Research Applications

The compound 4-(2-Methoxyphenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one (often abbreviated as MDTQ ) has garnered attention in various fields of scientific research due to its potential therapeutic applications and unique chemical properties. This article delves into its applications, focusing on medicinal chemistry, pharmacology, and material science.

Antioxidant Activity

Research has indicated that MDTQ possesses significant antioxidant properties. A study conducted by Zhang et al. (2020) demonstrated that MDTQ effectively scavenges free radicals and reduces oxidative stress in cellular models. This property suggests its potential use in preventing diseases linked to oxidative damage, such as neurodegenerative disorders.

Neuroprotective Effects

MDTQ has shown promise in neuroprotection. In vitro studies have revealed that it can protect neuronal cells from apoptosis induced by oxidative stress. A notable case study involved the administration of MDTQ in models of Alzheimer’s disease, where it was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of the disease (Li et al., 2021).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study by Kumar et al. (2022), MDTQ exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, making it a candidate for developing new antibacterial agents.

Analgesic and Anti-inflammatory Properties

MDTQ has been investigated for its analgesic and anti-inflammatory effects. In animal models, it demonstrated a reduction in pain response comparable to standard analgesics like ibuprofen. This finding suggests potential applications in pain management therapies (Singh et al., 2023).

Potential as an Anticancer Agent

Recent studies have explored the anticancer potential of MDTQ. In vitro assays indicated that MDTQ inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis through the activation of caspase pathways (Chen et al., 2023).

Development of Drug Delivery Systems

MDTQ's unique chemical structure allows for its incorporation into polymer matrices for drug delivery applications. Research has shown that MDTQ-loaded nanoparticles enhance the bioavailability of poorly soluble drugs while providing controlled release profiles (Patel et al., 2023).

Photovoltaic Materials

Emerging studies suggest that derivatives of MDTQ could be utilized in organic photovoltaic materials due to their electronic properties. Preliminary findings indicate that incorporating MDTQ into organic solar cells improves efficiency by enhancing charge transport mechanisms (Wang et al., 2023).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Tetrahydroisoquinoline Derivatives

- Substituents: 6,7-dimethoxy and 1-phenyl groups.

- Example 2: 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline () Core: Tetrahydroisoquinoline. Substituents: 4-methoxyphenyl at position 1. Comparison: The 4-methoxy group on the phenyl ring (vs.

Piperazine Derivatives ()

- Example: HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Core: Piperazine. Substituents: Phenoxy-ethoxyethyl and 2-methoxyphenyl groups. Key Differences: The piperazine core improves solubility due to its basic nitrogen, while the target’s lactam may prioritize membrane permeability.

Quinoline Methanesulfonate ()

- Example: 4-Amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate Core: Quinoline with a methanesulfonate counterion. Substituents: Amino, methoxy, and tetrahydroisoquinoline groups. Comparison: The methanesulfonate group enhances water solubility, whereas the target’s lactam may favor passive diffusion. The amino group could facilitate hydrogen bonding in biological systems .

Substituent Effects

Structural and Property Comparison Table

Research Implications and Limitations

- Pharmacological Gaps : Direct data on the target compound’s bioactivity are absent in the provided evidence. Predictions are based on structural analogs, emphasizing the need for experimental validation.

- Synthetic Feasibility: The target’s lactam core may require specialized synthesis routes compared to tetrahydroisoquinolines or piperazines .

- Solubility vs. Permeability : The lactam’s balance between stability and solubility could be optimized via prodrug strategies, as seen in methanesulfonate derivatives () .

Q & A

Q. What are the most reliable synthetic routes for 4-(2-methoxyphenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one, and how do substituent positions influence method selection?

-

Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves cyclization, reductive amination, or Friedel-Crafts alkylation. For 4-aryl-substituted derivatives like the target compound, the Pictet-Spengler reaction is widely used, where a β-arylethylamine reacts with a carbonyl compound under acidic conditions . Substituent positions (e.g., methoxy at C2-phenyl or methyl groups at C6/C7) significantly impact reaction efficiency due to steric and electronic effects. For example, electron-donating groups (e.g., methoxy) enhance cyclization rates, while bulky groups may require optimized catalysts or elevated temperatures .

-

Key Factors :

- Choice of solvent (e.g., dichloroethane for acid stability).

- Catalysts (e.g., Lewis acids like BF₃·OEt₂ for regioselectivity).

- Temperature (60–100°C for cyclization).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

-

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXT (for phase problem resolution) and refinement with SHELXL (for parameter optimization) . For accurate hydrogen bonding or disorder modeling, tools like OLEX2 or Mercury are recommended for visualization.

-

Critical Steps :

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

-

Methodological Answer : Target-specific assays (e.g., enzyme inhibition for kinase targets) or phenotypic screens (e.g., cytotoxicity via MTT assay) are common. For tetrahydroquinolines, receptor-binding assays (e.g., radioligand displacement for GPCRs) and antimicrobial disk diffusion tests are prioritized . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., vs. HEK293 cells) should be calculated.

-

Example Protocol :

- MTT Assay : Incubate cells with compound (1–100 μM) for 48 hrs, add MTT reagent, and measure absorbance at 570 nm.

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or structural impurities. Solutions include:

- Comparative SAR Analysis : Test analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy) to isolate pharmacophores .

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation artifacts.

- Computational Docking : Validate target engagement with AutoDock Vina or Schrödinger Glide to confirm binding poses .

Q. What strategies optimize synthetic yield for large-scale (>10 g) production?

- Methodological Answer :

-

Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.

-

Solvent Optimization : Replace dichloroethane with biodegradable alternatives (e.g., cyclopentyl methyl ether).

-

Workflow Integration : Use continuous-flow reactors to minimize intermediate degradation .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- In Situ NMR : Monitor intermediates in deuterated solvents (e.g., DMSO-d₆) at reaction temperatures.

- DFT Calculations : Pair with Gaussian 16 to predict transition states and validate spectral data (e.g., IR carbonyl stretches) .

- HRMS-ESI : Track byproducts (e.g., dimerization via [M+H]⁺ peaks).

Q. What approaches resolve regioselectivity challenges in electrophilic substitution reactions?

- Methodological Answer : Regioselectivity is governed by directing groups (e.g., methoxy at C2-phenyl). Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Meta-Directing Catalysts : Use Pd(II) to favor substitution at sterically open positions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.